molecular formula C9H9F2IO3 B14035705 1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene

1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene

Cat. No.: B14035705
M. Wt: 330.07 g/mol
InChI Key: NLTUQQKRVZQMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene is an organic compound with the molecular formula C9H9F2IO3 It is characterized by the presence of difluoromethoxy, dimethoxy, and iodo functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the iodine atom to the benzene ring through electrophilic aromatic substitution.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

    Difluoromethoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether and a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The difluoromethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases, acids, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene can be compared with other similar compounds, such as:

  • 1-Difluoromethoxy-3,5-dimethoxy-2-iodobenzene
  • 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene
  • 1-Difluoromethoxy-3-fluoro-2-iodobenzene

These compounds share similar structural features but differ in the position of the methoxy or fluoro groups on the benzene ring.

Properties

Molecular Formula

C9H9F2IO3

Molecular Weight

330.07 g/mol

IUPAC Name

1-(difluoromethoxy)-2-iodo-3,4-dimethoxybenzene

InChI

InChI=1S/C9H9F2IO3/c1-13-6-4-3-5(15-9(10)11)7(12)8(6)14-2/h3-4,9H,1-2H3

InChI Key

NLTUQQKRVZQMER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC(F)F)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.